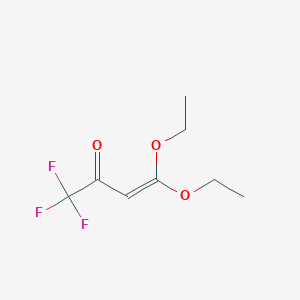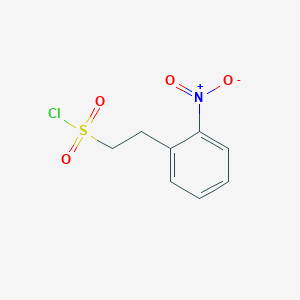
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is an organic compound with the molecular formula C8H11F3O3. It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and ketones . This compound is known for its unique chemical properties and is widely used as an intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is used in various scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Peptide Synthesis: It reacts with amino acids to form N-protected amino acids, which are useful in peptide synthesis.
Pharmaceutical Research: It is used in the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group, which have potential pharmaceutical applications.
Safety and Hazards
The safety information available indicates that 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one has the GHS07 pictogram and the signal word is "Warning" . The hazard statements are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is carried out in a solvent like dichloromethane at low temperatures (around -5°C) to ensure the stability of the intermediate products .
Industrial Production Methods: A continuous synthesis method has been developed for industrial production. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction mixture is then continuously extracted to obtain the final product. This process is efficient, reduces product loss, and minimizes safety hazards associated with batch production .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: It reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it forms a [4+2] cycloaddition product, which upon hydrolysis, yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Common Reagents and Conditions:
Phenylmagnesium bromide: for substitution reactions.
Organozinc compounds: for addition reactions.
Triethyl phosphite: for cycloaddition reactions.
Major Products:
- Ethoxy group substitution products.
- 1,2-addition products to the carbonyl group.
- 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The compound’s trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for reactions with nucleophiles such as organozinc compounds and phenylmagnesium bromide . The presence of the ethoxy groups also facilitates substitution reactions, leading to the formation of various substituted products.
Comparación Con Compuestos Similares
- 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
- 4-Dialkylamino-1,1,1-trifluorobut-3-ene-2-ones
Comparison: 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one is unique due to its dual ethoxy groups, which provide additional reactivity and versatility in chemical reactions compared to similar compounds like 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one . This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-3-13-7(14-4-2)5-6(12)8(9,10)11/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYGCDCWBPJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2668511.png)
![N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2668512.png)

![2-ethoxy-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2668517.png)
![1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2668519.png)
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2668520.png)
![6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B2668521.png)

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)
![N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2668524.png)


![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)

